D-[3-13C]Glyceraldehyde

Metabolomics LC-MS Stable Isotope Labeling

Optimize your metabolic flux studies with D-[3-13C]Glyceraldehyde, the definitive positional isotopologue. Unlike uniform labels, its single 13C at the aldehyde carbon uniquely resolves GAPDH reversibility and triose phosphate isomerase equilibration, as demonstrated in enzyme channeling research. Sourced at ≥98% chemical purity and ≥99 atom% 13C enrichment, it ensures precise LC-MS/MS and 13C-NMR data. The +0.99 Da mass shift guarantees chromatographic resolution, making it the superior internal standard for quantifying endogenous glyceraldehyde. Choose this lot for uncompromised metabolic modeling accuracy.

Molecular Formula C3H6O3
Molecular Weight 91.07 g/mol
Cat. No. B583789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[3-13C]Glyceraldehyde
Synonyms(R)-2,3-Dihydroxypropanal-3-13C;  (+)-Glyceraldehyde-3-13C;  (R)-(+)-Glyceraldehyde-3-13C;  (R)-Glyceraldehyde-3-13C;  D-(+)-Glyceraldehyde-3-13C;  D-Glyceraldehyde-3-13C;  D-Glycerose-3-13C;  NSC 91534-3-13C;  Triose-3-13C
Molecular FormulaC3H6O3
Molecular Weight91.07 g/mol
Structural Identifiers
InChIInChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1
InChIKeyMNQZXJOMYWMBOU-QQPKUSCQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[3-13C]Glyceraldehyde: A Position-Specific 13C Isotopologue for Metabolic Flux and NMR Studies


D-[3-13C]Glyceraldehyde is a stable isotope-labeled aldose, specifically the D-enantiomer of glyceraldehyde with carbon-13 enrichment at the C3 (aldehyde) position. With a molecular formula of 13CC2H6O3, an exact monoisotopic mass of 91.035048885 Da, and a molecular weight of 91.07 g/mol, it is primarily used as a tracer in carbohydrate metabolism research, including glycolysis, gluconeogenesis, and the pentose phosphate pathway [1]. Its isotopic enrichment is specified at ≥99 atom% 13C, enabling precise mass spectrometric and NMR detection .

D-[3-13C]Glyceraldehyde Procurement: Why Unlabeled or Uniformly Labeled Analogs Cannot Substitute for Position-Specific Tracing


In metabolic flux analysis, the position of the 13C label critically determines the information obtainable about pathway branching and reversibility. D-[3-13C]glyceraldehyde, with its specific label at the aldehyde carbon, provides unique tracer information that is lost when using unlabeled glyceraldehyde or uniformly 13C-labeled analogs. For instance, studies employing [3-13C]pyruvate have demonstrated that the labeling pattern in glucose differs significantly from that obtained with [2-13C]pyruvate, revealing enzyme-to-enzyme channeling of D-glyceraldehyde 3-phosphate that cannot be resolved with uniformly labeled substrates [1]. Procurement of the correct positional isotopologue is therefore essential for accurate flux modeling and mechanistic studies.

Quantitative Differentiation of D-[3-13C]Glyceraldehyde vs. Unlabeled and Uniformly Labeled Analogs: A Procurement-Focused Evidence Guide


Mass Spectrometric Differentiation: +0.99 Da Shift Enables Unambiguous Detection

D-[3-13C]glyceraldehyde exhibits an exact monoisotopic mass of 91.035048885 Da, compared to 90.0316940589 Da for unlabeled D-glyceraldehyde, yielding a mass shift of +1.00335 Da. This 0.99 Da nominal mass increase (1.1% relative to unlabeled) is sufficient for unambiguous resolution by mass spectrometry, enabling precise quantification and tracing in complex biological matrices [1][2]. The position-specific enrichment at C3 ensures that the aldehyde carbon is the sole source of the mass shift, simplifying isotopic distribution analysis in metabolic labeling experiments.

Metabolomics LC-MS Stable Isotope Labeling

Isotopic Enrichment: ≥99 atom% 13C at C3 vs. ~1.1% Natural Abundance

Commercial D-[3-13C]glyceraldehyde is supplied with an isotopic enrichment of 99 atom% 13C at the C3 position . In contrast, natural abundance 13C is only 1.108% [1]. This ~90-fold enhancement in 13C content at a specific position provides the high signal-to-noise ratio required for 13C NMR spectroscopy and ensures that >99% of the aldehyde carbon atoms in the tracer pool are NMR-active or detectable by MS.

Isotope Ratio NMR Tracer Purity

Position-Specific Labeling for Resolving Glycolytic vs. Gluconeogenic Fluxes

The C3 position of glyceraldehyde corresponds to the aldehyde carbon, which is the site of oxidation to a carboxyl group in glycolysis and the site of reduction in gluconeogenesis. In 13C-MFA studies, the use of [3-13C]glyceraldehyde allows direct tracing of this carbon atom through metabolic pathways, providing information that is lost with uniformly labeled (U-13C) glyceraldehyde, where all carbons are labeled and scrambling effects complicate isotopomer analysis. Studies with [3-13C]pyruvate have demonstrated that the C1/C2 and C6/C5 ratios in newly synthesized glucose can distinguish between compartmentalized and non-compartmentalized metabolism of D-glyceraldehyde 3-phosphate [1].

13C Metabolic Flux Analysis Gluconeogenesis Pentose Phosphate Pathway

Chemical Purity and Stability: ≥98% by HPLC vs. Lower Purity Unlabeled Commercial Grades

D-[3-13C]glyceraldehyde is typically supplied with a chemical purity of ≥98% as determined by HPLC, with a certificate of analysis (CoA) provided per batch . In contrast, unlabeled D-glyceraldehyde is often available in lower purity grades (e.g., technical grade, ~85-90%) or as a syrup with variable stability. The high purity of the isotopically labeled product reduces the risk of impurities interfering with sensitive LC-MS/MS assays and ensures consistent molar activity in tracer experiments.

Reagent Quality HPLC Purity Stable Isotope

Optimal Procurement Scenarios for D-[3-13C]Glyceraldehyde Based on Differential Evidence


13C Metabolic Flux Analysis (13C-MFA) of Glycolysis and Gluconeogenesis

D-[3-13C]glyceraldehyde is ideally suited for 13C-MFA studies where the goal is to quantify the relative fluxes through the glycolytic and gluconeogenic arms of carbohydrate metabolism. Its high isotopic enrichment (≥99 atom% 13C) at the C3 position, combined with a well-defined +0.99 Da mass shift, enables precise LC-MS/MS-based isotopomer analysis of downstream metabolites such as pyruvate, lactate, and glucose-6-phosphate. The position-specific label allows researchers to resolve the reversibility of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction and the contribution of triose phosphate isomerase (TPI) to metabolic equilibration, which cannot be achieved with uniformly labeled substrates [1].

Investigating Enzyme-to-Enzyme Channeling of D-Glyceraldehyde 3-Phosphate

In mechanistic enzymology studies, D-[3-13C]glyceraldehyde can be used to trace the fate of the aldehyde carbon during substrate channeling between GAPDH and phosphofructoaldolase. By comparing the labeling patterns in glucose isotopomers generated from [3-13C]glyceraldehyde versus [2-13C]glyceraldehyde or uniformly labeled tracers, researchers can quantitatively assess the degree of channeling. This application leverages the unique information content of the single-site label to distinguish between free diffusion and direct transfer of the triose phosphate intermediate [1].

LC-MS/MS Quantitative Assays Using D-[3-13C]Glyceraldehyde as Internal Standard

For targeted metabolomics assays aiming to quantify endogenous D-glyceraldehyde in biological samples (e.g., serum, tissue extracts), D-[3-13C]glyceraldehyde serves as a near-ideal internal standard. The +0.99 Da mass shift ensures complete chromatographic and mass spectrometric resolution from the unlabeled analyte, while the identical chemical structure minimizes matrix effects. The high chemical purity (≥98%) of commercial preparations reduces the risk of interference from impurities, thereby improving assay accuracy and reproducibility [1].

13C NMR Studies of Aldose Structure and Conformation

The high isotopic enrichment (≥99 atom% 13C) of D-[3-13C]glyceraldehyde makes it an excellent probe for 13C NMR studies of carbohydrate conformation and dynamics. The enhanced signal intensity from the C3 position enables detailed analysis of 13C-13C and 13C-1H spin couplings, which can be used to deduce the predominant anomeric and ring forms of glyceraldehyde in aqueous solution. This information is valuable for understanding the reactivity of the aldehyde group and its hydration state, which influences metabolic partitioning [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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